molecular formula C11H16N2O2S B11870056 3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide CAS No. 954563-81-6

3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide

Cat. No.: B11870056
CAS No.: 954563-81-6
M. Wt: 240.32 g/mol
InChI Key: MFCPFQLOHXWYOH-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide is an organic compound that features a benzenesulfonamide core with an aminomethyl group and a cyclopropylmethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide typically involves the following steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride.

    Introduction of the Aminomethyl Group: The benzenesulfonyl chloride is reacted with aminomethyl compounds under basic conditions to introduce the aminomethyl group.

    Attachment of the Cyclopropylmethyl Group: The final step involves the alkylation of the aminomethyl group with cyclopropylmethyl halides under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural properties.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.

    Biological Research: The compound is used in studies investigating its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and cyclopropylmethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-N-methylbenzenesulfonamide: Lacks the cyclopropylmethyl group, which may affect its binding properties and biological activity.

    N-(Cyclopropylmethyl)benzenesulfonamide: Lacks the aminomethyl group, which may influence its reactivity and applications.

Uniqueness

3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide is unique due to the presence of both the aminomethyl and cyclopropylmethyl groups, which confer distinct structural and functional properties. These groups enhance the compound’s versatility in various chemical reactions and applications, making it a valuable compound for research and development.

Properties

CAS No.

954563-81-6

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

3-(aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide

InChI

InChI=1S/C11H16N2O2S/c12-7-10-2-1-3-11(6-10)16(14,15)13-8-9-4-5-9/h1-3,6,9,13H,4-5,7-8,12H2

InChI Key

MFCPFQLOHXWYOH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNS(=O)(=O)C2=CC=CC(=C2)CN

Origin of Product

United States

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